molecular formula C15H15FN6O2 B2472027 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1058433-11-6

2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2472027
CAS No.: 1058433-11-6
M. Wt: 330.323
InChI Key: LYLSSHPUJRSQSG-UHFFFAOYSA-N
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Description

2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound with significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide involves several key steps:

  • Starting Materials: : The synthesis typically begins with the appropriate triazolopyrimidine precursor.

  • Reagents and Catalysts: : Various reagents including alkylating agents for introducing the ethyl group and fluorinated benzyl chloride for the N-alkylation step.

  • Reaction Conditions: : These reactions are usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the final product.

Industrial Production Methods

For large-scale production, the following methods might be adopted:

  • Batch Processing: : Involves stepwise addition of reagents and catalysts, with careful monitoring of reaction parameters.

  • Continuous Flow Synthesis: : Enhances efficiency by continuously pumping reactants through a series of reactors.

Chemical Reactions Analysis

Types of Reactions It Undergoes

This compound can undergo various chemical reactions:

  • Oxidation and Reduction: : The triazolopyrimidinone moiety can participate in redox reactions, altering its oxidation state.

  • Substitution: : The fluoro group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions Used

  • Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.

  • Reducing Agents: : Like sodium borohydride or lithium aluminum hydride.

  • Substitution Reagents: : Nucleophiles like alkoxides or amines.

Major Products Formed

  • Oxidation: : Can yield carboxylic acid derivatives.

  • Reduction: : Can convert ketone groups to alcohols.

  • Substitution: : Yields a variety of functionalized benzyl derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in transition metal catalysis.

  • Material Science: : Incorporated into polymers to enhance their properties.

Biology

  • Biochemical Probes: : Employed in studying enzyme mechanisms due to its reactive moieties.

  • Fluorescent Tags: : The fluorine atom enables its use in imaging studies.

Medicine

  • Drug Delivery: : The compound's structure allows for targeted drug delivery systems.

Industry

  • Agriculture: : Used in designing pesticides or herbicides.

  • Chemical Synthesis: : Serves as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : Typically enzymes or receptors that it can bind to via its triazolopyrimidinone core.

  • Pathways Involved: : It can modulate biochemical pathways, such as inhibiting specific enzymes or receptors involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(benzyl)acetamide

  • 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-chlorobenzyl)acetamide

Unique Features

What sets 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide apart:

  • Fluorine Atom: : Introduces unique reactivity and bioactivity.

  • Ethyl Group: : Enhances the compound's lipophilicity and possibly its bioavailability.

Would be interesting to know how you might use this info!

Properties

IUPAC Name

2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6O2/c1-2-22-14-13(19-20-22)15(24)21(9-18-14)8-12(23)17-7-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLSSHPUJRSQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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